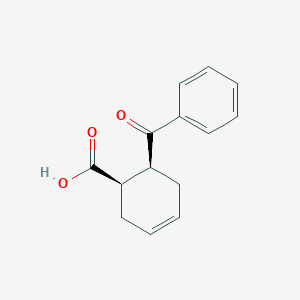

(1R,6S)-6-benzoylcyclohex-3-enecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, the search results do not provide specific information about the molecular structure analysis of "(1R,6S)-6-benzoylcyclohex-3-enecarboxylic acid" .

Chemical Reactions Analysis

The search results do not provide specific information about the chemical reactions involving "(1R,6S)-6-benzoylcyclohex-3-enecarboxylic acid" .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, solubility, melting and boiling points, and spectral data. The search results do not provide specific information about the physical and chemical properties of "(1R,6S)-6-benzoylcyclohex-3-enecarboxylic acid" .

Scientific Research Applications

- Anti-Inflammatory Activity : Research suggests that this compound possesses anti-inflammatory properties, making it a potential candidate for drug development .

- Antitumor Effects : Investigations have explored its antitumor activity, which could contribute to cancer therapy .

- Antifungal Properties : The compound shows promise as an antifungal agent, potentially aiding in the treatment of fungal infections .

- Starting Material : Chemists use it as a starting material in organic synthesis due to its unique structure and reactivity .

- Intermediate in Multistep Syntheses : Researchers leverage its cyclohexene ring system for constructing more complex molecules .

- Polymerization Catalysts : The compound’s carboxylic acid functionality can serve as a catalyst in polymerization reactions, leading to novel materials .

- Functional Monomers : It may find applications as a monomer in the design of functional polymers .

- Enzyme Inhibitors : Researchers investigate its potential as an enzyme inhibitor, particularly in the context of metabolic pathways .

- Arylamine N-Acetyltransferase (NAT) Research : The compound is associated with NATs, which play a crucial role in various cellular processes .

- Phenazine Biosynthesis Pathway : It shares a biosynthesis route with phenazine-1-carboxylic acid (PCA), a compound produced by Pseudomonas bacteria .

- Engineering Microbial Strains : Scientists have genetically modified Pseudomonas strains to enhance production of this compound from renewable resources .

- Promising Host for AAP Biosynthesis : Pseudomonas strains, including P. chlororaphis, offer potential for large-scale production of this compound .

- Highest Microbial-Based AAP Production : By optimizing culture conditions and precursor addition, researchers achieved a remarkable AAP production level of 1209.58 mg/L .

Pharmaceuticals and Drug Development

Organic Synthesis and Chemical Intermediates

Materials Science and Polymer Chemistry

Biological Studies and Enzyme Inhibition

Natural Product Biosynthesis and Metabolic Engineering

Industrial-Scale Production

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-7,11-12H,8-9H2,(H,16,17)/t11-,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJALHZDTTJJYCI-NWDGAFQWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@H]([C@H]1C(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2697615.png)

![9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2697617.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-(thiophen-3-yl)acetamide](/img/structure/B2697621.png)

![N-(3-cyanophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2697623.png)

![N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide](/img/structure/B2697624.png)

![4-{1-[(2-chlorophenyl)acetyl]-4,5-dihydro-1H-imidazol-2-yl}morpholine](/img/structure/B2697633.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-phenoxypropanamide](/img/structure/B2697635.png)

![(4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2697636.png)